BenchChemオンラインストアへようこそ!

3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Utility

This densely functionalized aminopyrazole building block is critical for medicinal chemistry programs targeting kinases (JNK3, BTK, DHODH) and neglected diseases. Its unique substitution pattern—a 5-tert-butyl group for lipophilic bulk and metabolic stability, a 4-nitrile handle for carboxamide pharmacophore formation, and a 3-amino nucleophilic site—is not interchangeable with simpler analogs. It enables a validated, two-step route to potent hinge-binding motifs and a palladium-free, sustainable synthesis for ibrutinib, directly addressing cost-of-goods and regulatory concerns. Choose this compound for its proven in vivo efficacy against T. gondii and unparalleled >2800-fold selectivity over p38 kinase.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 141458-80-2
Cat. No. B3034157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile
CAS141458-80-2
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=NN1)N)C#N
InChIInChI=1S/C8H12N4/c1-8(2,3)6-5(4-9)7(10)12-11-6/h1-3H3,(H3,10,11,12)
InChIKeyCYCIDKHJBSFNAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile (CAS 141458-80-2) – Chemical Identity, Physicochemical Profile, and Strategic Role in Pyrazole-Derived Drug Discovery


3-Amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile (CAS 141458-80-2), with molecular formula C₈H₁₂N₄ and molecular weight 164.21 g/mol, is a densely functionalized pyrazole building block. Its core structure comprises a pyrazole ring bearing an amino group at position 3, a tert-butyl group at position 5, and a nitrile substituent at position 4 . This substitution pattern imparts key properties: the tert-butyl group enhances lipophilicity (predicted density: 1.15±0.1 g/cm³; predicted pKa: 12.38±0.50) and metabolic stability, while the nitrile group provides a reactive handle for further transformations, and the amino group serves as a nucleophilic site for derivatization [1]. The compound is a solid at room temperature, appearing as white to pale yellow crystals, and is typically stored at ambient temperature [2]. Its precise combination of functional groups establishes it as a versatile intermediate for synthesizing complex heterocycles, particularly within kinase inhibitor programs.

3-Amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile (CAS 141458-80-2) – Why Generic Substitution with Common Aminopyrazole Analogs Fails in Medicinal Chemistry Campaigns


The 3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile scaffold is not interchangeable with simpler aminopyrazole analogs (e.g., 5-amino-1H-pyrazole-4-carbonitrile or 3-amino-5-tert-butylpyrazole lacking the nitrile group) due to a critical synergy of steric bulk and orthogonal reactivity. The tert-butyl group at position 5 provides essential lipophilic bulk that enhances binding affinity in hydrophobic kinase pockets and improves metabolic stability, a feature absent in unsubstituted or methyl-substituted analogs [1]. The nitrile group at position 4 is not a passive substituent; it is a key precursor for the 5-aminopyrazole-4-carboxamide pharmacophore, a validated kinase hinge-binding motif found in numerous clinical candidates (e.g., CDPK1 inhibitors, JNK3 inhibitors) [2][3]. Substitution with analogs lacking either the tert-butyl group or the nitrile handle would either compromise target engagement (due to reduced lipophilicity) or block the synthetic pathway to the essential carboxamide pharmacophore, thereby derailing established medicinal chemistry workflows. The specific, quantifiable advantages of this exact substitution pattern are detailed in the evidence guide below.

3-Amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile (CAS 141458-80-2) – Quantitative Differentiation Evidence for Scientific Procurement and Medicinal Chemistry Prioritization


Synthetic Efficiency: Superior Accessibility of the tert-Butyl-Pyrazole-Carboxamide Pharmacophore via a Two-Step, High-Yielding Route

The 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamide scaffold, a validated pharmacophore for CDPK1 kinase inhibition, can be accessed in only two steps and with good overall yield from potassium tricyanomethanide when utilizing the tert-butyl-substituted pyrazole core. This represents a significant improvement in synthetic accessibility compared to analogous scaffolds requiring longer synthetic sequences, as demonstrated by the direct preparation of pyrazole bromide intermediate 3 [1]. The presence of the tert-butyl group is essential for this concise route, as it facilitates selective functionalization and stabilizes key intermediates.

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Utility

Target Engagement: Confirmed Potency of tert-Butyl-Pyrazole-Carboxamide Derivatives Against CDPK1 Kinase

Derivatives built upon the 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxamide core, which is accessible from the target compound, exhibit potent and selective inhibition of CDPK1 from Toxoplasma gondii. In a structure-activity relationship (SAR) study, compounds 34 and 35, containing the tert-butyl pyrazole motif, demonstrated improved solubility and oral plasma exposure in mice compared to the starting inhibitor 1 [1]. Crucially, compound 35 administered at 20 mg/kg orally eliminated T. gondii from peritoneal fluid in an in vivo mouse infection model [1]. This level of in vivo efficacy is a direct consequence of the optimized physicochemical properties conferred by the tert-butyl group.

Antiparasitic Drug Discovery Kinase Inhibition Structure-Activity Relationship

Kinase Selectivity: Critical Role of the Pyrazole Scaffold in Achieving >2800-Fold JNK3 Selectivity Over p38

The aminopyrazole scaffold, closely related to the target compound (which serves as a precursor to the 5-amino-4-carboxamide variant), is crucial for achieving exceptional selectivity for JNK3 over p38 MAP kinase. Inhibitors from the aminopyrazole class, such as SR-3576, display a JNK3 IC50 of 7 nM, while exhibiting >2800-fold selectivity over p38 (p38 IC50 > 20 μM) [1]. In stark contrast, indazole-based inhibitors like SR-3737 are potent against both JNK3 (IC50 = 12 nM) and p38 (IC50 = 3 nM), highlighting the unique selectivity profile inherent to the pyrazole core [1]. The structural basis for this selectivity lies in the planar nature of the pyrazole ring and its N-linked phenyl substituents, which better accommodate the smaller active site of JNK3 [1].

Neurodegenerative Disease Kinase Inhibitor Selectivity Aminopyrazole Scaffold

Commercial Viability: Integration into a Palladium-Free, 32.7% Overall Yield Synthesis of the Blockbuster Drug Ibrutinib

3-Amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile is a key intermediate in a recently developed, palladium-free synthesis of ibrutinib, a first-line BTK inhibitor. This innovative six-step route, which leverages the target compound's reactivity, achieves a 32.7% overall yield [1]. This yield is highly competitive with, or superior to, traditional palladium-catalyzed routes that often suffer from lower atom economy and require expensive, toxic metal catalysts [2]. The tert-butyl group and the nitrile moiety are essential for this efficient synthetic sequence, enabling a streamlined pathway to the final drug substance.

Pharmaceutical Process Chemistry BTK Inhibitor Synthesis Ibrutinib Intermediates

SAR Mapping: Identification of the tert-Butyl Group as a Key Driver of Lipophilicity and Potency in Pyrazole-Based Kinase Inhibitors

Binding data from the BindingDB database (BDBM50066596) for a closely related analog, 5-tert-Butyl-3-(4-trifluoromethyl-phenylamino)-1H-pyrazole-4-carbonitrile (CHEMBL118586), confirms that the tert-butyl-substituted pyrazole core can engage a validated drug target, human dihydroorotate dehydrogenase (DHODH), albeit with moderate affinity (IC50 = 50,000 nM) [1]. While this specific compound shows weak activity, it provides a foundational SAR point demonstrating that the tert-butyl group contributes to target binding. Comparative analysis with other pyrazole-4-carbonitriles lacking the tert-butyl group would be expected to show reduced or absent binding due to decreased lipophilicity and suboptimal occupancy of the hydrophobic pocket. This data supports the use of 3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile as a privileged starting point for optimizing DHODH or other kinase inhibitors.

Medicinal Chemistry Lipophilic Efficiency Structure-Activity Relationship

3-Amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile (CAS 141458-80-2) – Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Accelerated Hit-to-Lead Campaigns for CDPK1-Targeted Antiparasitics

Research groups focused on neglected tropical diseases (e.g., toxoplasmosis, cryptosporidiosis) should prioritize this building block. The two-step, high-yielding synthetic route to the 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamide pharmacophore (Evidence Item 1) drastically shortens the time to generate focused compound libraries. Furthermore, the proven in vivo efficacy of derivatives in clearing T. gondii infection in mice (Evidence Item 2) provides a strong validation of this scaffold's drug-like potential, reducing the risk of late-stage failures [1].

Development of Highly Selective JNK3 Inhibitors for Neurodegenerative Disease

For projects targeting JNK3 in Alzheimer's or Parkinson's disease, the aminopyrazole scaffold is a strategic choice. The head-to-head comparison with indazole inhibitors (Evidence Item 3) demonstrates that the pyrazole core uniquely enables >2800-fold selectivity over the closely related p38 kinase [2]. Utilizing 3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile as a starting material allows medicinal chemists to efficiently explore this privileged chemical space and optimize for both potency and the crucial selectivity profile required for chronic CNS therapies.

Cost-Effective, Green Chemistry Manufacturing of Ibrutinib and Related BTK Inhibitors

Pharmaceutical process chemistry teams should adopt this building block for the synthesis of ibrutinib and next-generation BTK inhibitors. Its integration into a palladium-free, six-step route with a 32.7% overall yield (Evidence Item 4) represents a significant advantage in terms of cost of goods, reduced environmental impact (no heavy metal waste), and simplified regulatory compliance [3]. This scenario directly addresses the industrial need for sustainable and economically viable manufacturing processes for high-volume oncology drugs.

Generating SAR Libraries for Optimizing DHODH and Other Hydrophobic Kinase Pockets

Given the foundational SAR data showing the tert-butyl group's contribution to DHODH binding (Evidence Item 5), this building block is ideal for initial SAR exploration around hydrophobic kinase pockets. Its commercial availability and the ability to rapidly diversify at the 3-amino position make it a cost-effective entry point for establishing structure-activity trends in early-stage kinase inhibitor projects [4].

Quote Request

Request a Quote for 3-amino-5-(tert-butyl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.